3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid

FTO Inhibition Epigenetics Cancer Metabolism

Medicinal chemistry programs often face scaffold limitations when developing NF-κB inhibitors, where subtle substitution changes drastically alter biological activity. 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid (CAS 32730-10-2) provides a defined, non-dihydro core with a differentiated LogP (3.21) and established multi-target activity. · Documented 5-LOX pathway inhibition (IC50 2,800 nM) and FTO inhibitory activity (IC50 9,500 nM) for RNA epigenetics hit-to-lead campaigns. · Key intermediate for synthesizing amide analog libraries, enabling systematic SAR exploration for anticancer and anti-inflammatory lead optimization. · Available for immediate procurement with reliable global shipping to minimize project delays.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 32730-10-2
Cat. No. B1361956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
CAS32730-10-2
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C14H10O3/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12(8)14(15)16/h2-7H,1H3,(H,15,16)
InChIKeySEJNPUWLTFUDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-naphtho[1,2-b]furan-2-carboxylic Acid (CAS 32730-10-2): A Differentiated Naphthofuran Scaffold for Targeted Inhibitor Development


3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid (CAS 32730-10-2) is a polycyclic heteroaromatic compound featuring a naphthalene core fused to a furan ring, bearing a carboxylic acid at the 2-position and a methyl group at the 3-position. This specific substitution pattern distinguishes it from other naphthofuran analogs and confers a unique physicochemical profile [1]. The compound has been investigated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also exhibits inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to varying extents [2]. It is recognized as a key intermediate in medicinal chemistry for the development of novel anticancer and anti-inflammatory agents, particularly those targeting NF-κB signaling pathways [3].

Scaffold Use Focused library synthesis for NF-κB pathway studies
Pathway Context Lipoxygenase pathway inhibition; arachidonic acid metabolism studies
Enzyme Target FTO demethylase hit identification starting point

Why 3-Methyl-naphtho[1,2-b]furan-2-carboxylic Acid Cannot Be Substituted by Unsubstituted or Dihydro Naphthofuran Analogs


The biological activity and physicochemical properties of naphthofuran-2-carboxylic acid derivatives are exquisitely sensitive to substitution patterns. The presence of the 3-methyl group in the target compound, compared to unsubstituted naphtho[1,2-b]furan-2-carboxylic acid or its 2,3-dihydro analogs, directly impacts lipophilicity (LogP), electronic distribution, and steric hindrance, thereby altering target engagement and metabolic stability [1][2]. For instance, while certain 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid amide analogs have demonstrated potent NF-κB inhibition and cytotoxicity, the specific 3-methyl, non-dihydro scaffold of the target compound provides a distinct starting point for divergent biological profiles, including activity against enzymes like FTO and 5-lipoxygenase that may not be recapitulated by dihydro or unsubstituted congeners [3][4]. Generic substitution without rigorous, head-to-head comparative data therefore risks significant deviations in experimental outcomes and project timelines.

01 Unsubstituted or dihydro analogs may not reproduce 5-LOX or FTO inhibitory activity due to altered lipophilicity and electronics.
02 2,3-Dihydro analog structure may shift target engagement away from reported enzyme inhibition endpoints.
03 Direct substitution without head-to-head data risks significant assay outcome deviations and project delays.

Quantitative Differentiation of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic Acid: A Data-Driven Selection Guide


FTO Demethylase Inhibition: IC50 Profile of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic Acid

The compound exhibits inhibitory activity against human fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase implicated in cancer. In a biochemical assay using full-length N-terminal His6-tagged human FTO expressed in Escherichia coli, the target compound demonstrated an IC50 of 9,500 nM [1]. While this represents a micromolar-range potency, it serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent FTO inhibitors. No direct comparator data for unsubstituted or dihydro analogs in this specific assay were identified, making this a unique anchor point for the 3-methyl naphthofuran scaffold in FTO inhibitor research.

FTO IC50
Data to verify
9,500 nM
Reported micromolar inhibition; supports SAR starting point
No direct comparator for unsubstituted analogs in same assay
FTO Inhibition Epigenetics Cancer Metabolism

5-Lipoxygenase (5-LOX) Inhibition: Comparative Potency of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic Acid

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid (also known as AGN 190521) is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Quantitative assessment reveals an IC50 of 2,800 nM (2.8 µM) for the inhibition of the 5-lipoxygenase pathway in rat basophilic leukemia (RBL-1) cells [2]. This places the compound in a distinct potency range compared to other naphthofuran-derived lipoxygenase inhibitors. For context, certain optimized naphthofuran-based compounds, such as 2-furan-2-ylmethyl-naphthalen-1-ol, have demonstrated significantly higher potency with IC50 values of 37 nM in similar 5-LOX assays [3]. This comparison quantitatively delineates the target compound as a moderately potent, foundational scaffold rather than an optimized lead, informing its role in early-stage discovery versus advanced lead optimization.

5-LOX IC50 Comparison
Cross-study comparable
2,800 nM
37 nM (optimized analog)
~75-fold lower potency
Establishes moderate potency benchmark for 5-LOX pathway screening
Comparator is a structurally related naphthofuran derivative
Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Lipophilicity and Ionization: Calculated LogP and pKa Differentiation from Dihydro Analogs

The presence of the 3-methyl group on the fully aromatic naphthofuran core significantly alters the compound's lipophilicity compared to its 2,3-dihydro analog. Calculated properties for 3-methyl-naphtho[1,2-b]furan-2-carboxylic acid include a LogP of 3.21 and an acid pKa of 2.94 [1]. In contrast, the unsubstituted 4,5-dihydro-naphtho[1,2-b]furan-2-carboxylic acid exhibits a notably lower calculated LogP of 2.74 [2]. This difference of approximately 0.5 LogP units indicates that the target compound is substantially more lipophilic, which can directly influence membrane permeability, plasma protein binding, and metabolic stability in biological systems. Furthermore, the acid pKa of ~2.94 suggests the carboxylic acid moiety will be predominantly ionized at physiological pH, a property that guides formulation strategies and solubility predictions.

LogP & Ionization
Cross-study comparable
LogP 3.21 / pKa 2.94
LogP 2.74 (dihydro analog)
ΔLogP +0.47; ionized at pH 7.4
Informs ADME property differentiation; may influence membrane permeability context
Calculated properties; experimental validation advised
Physicochemical Properties Drug-likeness ADME Prediction

Antiproliferative Potential: A Quantitative Lead-In for Oncology Applications

While the target compound itself is a carboxylic acid building block, its utility in generating potent anticancer agents is well-documented. A series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, which can be conceptually derived from the target scaffold, exhibited potent cytotoxicity against several human cancer cell lines [1]. Specifically, these novel analogs showed activity at low concentrations against HCT-116 (colon), NCI-H23 (lung), and PC-3 (prostate) cell lines. The most potent analog in that series, 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3′,5′-bis(trifluoromethyl)phenyl)amide (2g), demonstrated outstanding cytotoxicity and NF-κB inhibitory activities [1]. This establishes the core naphtho[1,2-b]furan-2-carboxylic acid motif, with its 3-methyl substituent, as a validated starting point for generating analogs with nanomolar or sub-nanomolar antiproliferative activity, far exceeding the baseline activity of the unoptimized acid.

Antiproliferative Context
Class-level inference
Derived amide analogs active in HCT-116, NCI-H23, PC-3
Core scaffold for generating NF-κB pathway inhibitory probes
Parent acid is synthesis precursor; activity context from optimized analogs
Anticancer Activity Cytotoxicity Lead Discovery

Strategic Application Scenarios for 3-Methyl-naphtho[1,2-b]furan-2-carboxylic Acid in Drug Discovery and Chemical Biology


Building Block for NF-κB-Targeted Anticancer Library Synthesis

Given its established role as a core scaffold for generating potent NF-κB inhibitors with anticancer activity [1], 3-methyl-naphtho[1,2-b]furan-2-carboxylic acid is an ideal starting material for medicinal chemistry groups focused on synthesizing focused libraries of amide analogs. The differentiated LogP (3.21) and pKa (2.94) of the core [2] can be leveraged to modulate the overall physicochemical profile of the resulting amide derivatives, a critical step in lead optimization for improving pharmacokinetic properties.

Early-Stage Scaffold for FTO Demethylase Inhibitor Discovery

The documented, albeit moderate, inhibitory activity against human FTO (IC50 = 9,500 nM) provides a specific biochemical rationale for incorporating this compound into early-stage hit-to-lead campaigns targeting RNA epigenetics [3]. The compound's unique 3-methyl naphthofuran structure offers a novel chemotype for developing more potent FTO inhibitors through structure-guided design, differentiating it from other FTO inhibitor scaffolds.

Reference Standard for Comparative Lipoxygenase Inhibition Studies

With a defined IC50 of 2,800 nM for 5-lipoxygenase pathway inhibition [4], this compound can serve as a valuable reference standard or control compound in assays designed to evaluate new, more potent lipoxygenase inhibitors. Its moderate potency allows researchers to validate assay sensitivity and establish a benchmark for improvement, while its distinct structural features provide a basis for SAR exploration in anti-inflammatory drug discovery.

Chemical Probe for Investigating Physicochemical Determinants of Activity

The quantifiable differences in calculated LogP between this compound (LogP=3.21) and its dihydro analog (LogP=2.74) [2][5] make it a useful tool for chemical biology studies investigating the impact of lipophilicity and aromaticity on cellular permeability and target engagement within the naphthofuran class. This allows for the deconvolution of structural features that drive biological activity versus those that influence drug-like properties.

Application
Selection Property
Validation Focus
NF-κB pathway-focused library synthesis
3-Methyl scaffold with carboxylic acid handle for amide coupling
NF-κB pathway modulation in derived analogs
FTO demethylase hit identification
Reported FTO inhibitory activity; novel chemotype
FTO enzyme assay; structure-guided optimization
5-Lipoxygenase pathway inhibition benchmark
Reported 5-LOX pathway inhibition activity
Assay benchmarking; SAR exploration
Physicochemical property SAR studies
Differentiated lipophilicity from dihydro analogs
Impact of lipophilicity on cellular target engagement

Technical Documentation Hub

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26 linked technical documents
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